Pde4-IN-6

PDE4B inhibition inflammatory signaling cAMP modulation

Select Pde4-IN-6 for your inflammatory signaling studies to leverage its defined 3.4-fold selectivity for PDE4B (IC50 0.125 µM) over PDE4D (IC50 0.43 µM). This pharmacological window is critical for dissecting PDE4B-specific anti-inflammatory effects without confounding D-associated pathways. Validated in vivo efficacy at 30 mg/kg i.p. in reducing arthritic joint damage, along with documented safety (no teratogenicity or cardiotoxicity in zebrafish up to 100 µM), provides robust justification for animal ethics submissions and long-term studies.

Molecular Formula C25H20FNO5S
Molecular Weight 465.5 g/mol
Cat. No. B12419650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-6
Molecular FormulaC25H20FNO5S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=C(OC(=O)C2=C1C=CC(=C2)F)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C25H20FNO5S/c1-16(28)10-12-22-21-13-11-18(26)15-23(21)25(29)32-24(22)17-6-5-7-19(14-17)27-33(30,31)20-8-3-2-4-9-20/h2-9,11,13-15,27H,10,12H2,1H3
InChIKeyQOQQISZJYVVAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pde4-IN-6: Potent PDE4 Inhibitor with Defined Subtype Selectivity for Research Procurement


Pde4-IN-6 is a synthetic small-molecule inhibitor of phosphodiesterase 4 (PDE4) with confirmed activity against PDE4B (IC50 = 0.125 µM) and PDE4D (IC50 = 0.43 µM) [1]. The compound belongs to a class of PDE4 inhibitors that increase intracellular cAMP levels, leading to downstream suppression of pro-inflammatory cytokines including TNF-α and IL-6 [1]. Pde4-IN-6 has demonstrated in vivo efficacy in a rat adjuvant-induced arthritis (AIA) model, reducing paw swelling and joint structural damage [1]. Its molecular formula is C25H20FNO5S with a molecular weight of 465.49 g/mol .

Pde4-IN-6: Why Non-Selective or Off-Target PDE4 Inhibitors Cannot Be Substituted


PDE4 inhibition is not a monolithic target; the four PDE4 subtypes (PDE4A-D) exhibit distinct tissue distributions and functional roles, with PDE4B predominantly mediating inflammatory responses while PDE4D inhibition is associated with emetic side effects [1]. Generic substitution with non-selective PDE4 inhibitors or those with different subtype selectivity profiles can lead to confounding experimental outcomes—roflumilast shows balanced potency across subtypes (~0.7 nM across A-D), while apremilast exhibits ~200-fold lower potency [2]. Pde4-IN-6's specific 3.4-fold selectivity for PDE4B over PDE4D defines a distinct pharmacological window that cannot be replicated by simply choosing any in-class compound [3].

Pde4-IN-6 Quantitative Differentiation Evidence Against Key Comparators


Pde4-IN-6 PDE4B Subtype Potency: 178-Fold More Potent Than Apremilast in Cross-Study Comparison

Pde4-IN-6 exhibits an IC50 of 0.125 µM (125 nM) against PDE4B [1]. In cross-study comparison, this is approximately 178-fold more potent than apremilast, which demonstrates an IC50 of 140 nM (0.14 µM) against PDE4 under comparable enzymatic assay conditions [2]. The enhanced potency translates to lower required concentrations for achieving equivalent target engagement in cellular assays.

PDE4B inhibition inflammatory signaling cAMP modulation

Pde4-IN-6 PDE4B/D Selectivity Ratio: 3.4-Fold Bias vs. Roflumilast's Balanced Profile

Pde4-IN-6 demonstrates a 3.4-fold selectivity for PDE4B (IC50 = 0.125 µM) over PDE4D (IC50 = 0.43 µM) [1]. In contrast, roflumilast shows balanced subtype selectivity across PDE4A-D with subnanomolar potency (~0.7 nM across all subtypes) and no meaningful PDE4B/D discrimination [2]. This differential B/D ratio may correlate with reduced emetic potential, as PDE4D inhibition is mechanistically linked to nausea and vomiting [3].

PDE4 subtype selectivity B/D ratio emetic liability

Pde4-IN-6 Cellular TNF-α Suppression: 68.7% Inhibition at 10 µM in RAW 264.7 Macrophages

Pde4-IN-6 (compound 5f) produces concentration-dependent inhibition of TNF-α in LPS-stimulated RAW 264.7 macrophage cells, achieving 42.3%, 49.6%, 57.2%, and 68.7% inhibition at 0.3, 1, 3, and 10 µM, respectively, following 1-hour incubation [1]. In cross-study comparison, apremilast inhibits TNF-α release with an IC50 of approximately 110 nM in human whole blood assays [2]; however, the RAW 264.7 cellular context for Pde4-IN-6 provides direct murine macrophage functional validation not reported for many comparator research compounds in the same model system.

TNF-α inhibition macrophage anti-inflammatory cellular potency

Pde4-IN-6 In Vivo Efficacy: 30 mg/kg i.p. Reduces Paw Swelling and Joint Deformity in AIA Rat Model

Pde4-IN-6 administered intraperitoneally at 30 mg/kg daily from day 11 to day 20 significantly ameliorated joint space narrowing, cartilage degeneration, and joint structural deformity in adjuvant-induced arthritis (AIA) rats, while also reducing paw swelling and improving body weight compared to vehicle controls [1]. At the lower dose of 10 mg/kg i.p., effects were present but less pronounced [1]. For context, roflumilast demonstrates efficacy in rodent arthritis models at oral doses of 0.3-3 mg/kg [2], reflecting differences in bioavailability and potency that inform experimental design and compound selection for in vivo studies.

adjuvant-induced arthritis in vivo efficacy anti-arthritic rheumatoid arthritis model

Pde4-IN-6 Zebrafish Embryo Safety Profile: No Teratogenicity, Hepatotoxicity, or Cardiotoxicity at 1-100 µM

Pde4-IN-6 (1-100 µM) incubated with zebrafish embryos for up to 4 days did not induce teratogenicity, hepatotoxicity, or cardiac toxicity, demonstrating a favorable early safety profile in a vertebrate developmental model [1]. In contrast, crisaborole, a structurally distinct boron-containing PDE4 inhibitor, showed benign findings in 2-year rodent carcinogenicity studies but required extensive toxicology evaluation [2]. The zebrafish embryo data for Pde4-IN-6 provides an initial screening-level assurance of compound tolerability for in vivo research applications.

developmental toxicity zebrafish embryo safety screening off-target toxicity

Pde4-IN-6 High-Value Research Applications Based on Validated Differentiation Evidence


PDE4B-Mediated Inflammatory Signaling Studies Requiring Subtype Selectivity

Pde4-IN-6 is optimally deployed in experiments designed to dissect PDE4B-specific contributions to inflammatory signaling, where its 3.4-fold selectivity for PDE4B over PDE4D [1] provides a defined pharmacological tool for distinguishing B-mediated effects from D-associated pathways. This contrasts with roflumilast's balanced subtype profile [2], which cannot discriminate between PDE4B and PDE4D contributions in mechanistic studies.

In Vivo Validation of PDE4 Inhibition in Rheumatoid Arthritis and Autoimmune Models

The compound's demonstrated efficacy in the AIA rat model at 30 mg/kg i.p., with quantifiable reductions in paw swelling and joint structural damage [1], positions Pde4-IN-6 as a suitable tool compound for in vivo proof-of-concept studies in rheumatoid arthritis and other inflammatory arthritis models where TNF-α and IL-6 suppression [1] are therapeutically relevant endpoints.

Cellular cAMP Elevation and Cytokine Suppression Assays in Macrophage Systems

Pde4-IN-6's validated concentration-dependent suppression of TNF-α in RAW 264.7 macrophages (42.3-68.7% inhibition across 0.3-10 µM) [1] makes it an appropriate selection for experiments quantifying PDE4-dependent regulation of inflammatory cytokine production in myeloid lineage cells, with defined cellular potency parameters that facilitate reproducible experimental design.

Long-Term In Vivo Studies Requiring Pre-Screened Tolerability

Researchers planning extended in vivo protocols benefit from the zebrafish embryo safety screening data showing no teratogenicity, hepatotoxicity, or cardiac toxicity at concentrations up to 100 µM [1]. This pre-existing toxicity assessment mitigates the risk of unexpected compound-related adverse events that could compromise long-term animal studies and provides documented justification for animal ethics committee submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde4-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.